Cas no 58804-10-7 (3,6-Dichloro-2-(hydroxymethyl)pyridine)
3,6-Dichloro-2-(hydroxymethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 3,6-Dichloropyridine-2-methanol
- 3,6-Dichloro-2-(hydroxymethyl)pyridine
- PS-5026
- (3,6-dichloropyridin-2-yl)methanol
- (3,6-Dichloro-2-pyridyl)methanol
- 58804-10-7
- AKOS008901383
- DS-016591
- DTXSID30606155
- 3,6-dichloro-2-hydroxymethylpyridine
- SB52427
- CS-0378710
- A869357
- 3,6-dichloro-2-Pyridinemethanol
- SCHEMBL2656228
- Z995162582
- EN300-64991
- MFCD13185536
- YKQSLENDSAQNKT-UHFFFAOYSA-N
-
- MDL: MFCD13185536
- Inchi: 1S/C6H5Cl2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2
- InChI Key: YKQSLENDSAQNKT-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(N=C1CO)Cl
Computed Properties
- Exact Mass: 176.97500
- Monoisotopic Mass: 176.9748192g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 33.1Ų
Experimental Properties
- PSA: 33.12000
- LogP: 1.88070
3,6-Dichloro-2-(hydroxymethyl)pyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3,6-Dichloro-2-(hydroxymethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023023428-10g |
3,6-Dichloro-2-(hydroxymethyl)pyridine |
58804-10-7 | 97% | 10g |
$376.32 | 2023-09-01 | |
| Chemenu | CM317439-10g |
3,6-Dichloropyridine-2-methanol |
58804-10-7 | 95% | 10g |
$284 | 2021-08-18 | |
| TRC | D439705-100mg |
3,6-Dichloro-2-(hydroxymethyl)pyridine |
58804-10-7 | 100mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D439705-500mg |
3,6-Dichloro-2-(hydroxymethyl)pyridine |
58804-10-7 | 500mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D439705-1g |
3,6-Dichloro-2-(hydroxymethyl)pyridine |
58804-10-7 | 1g |
$ 135.00 | 2022-06-05 | ||
| Matrix Scientific | 056275-1g |
3,6-Dichloropyridine-2-methanol, 98% |
58804-10-7 | 98% | 1g |
$49.00 | 2021-06-27 | |
| Matrix Scientific | 056275-5g |
3,6-Dichloropyridine-2-methanol, 98% |
58804-10-7 | 98% | 5g |
$179.00 | 2021-06-27 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056275-1g |
3,6-Dichloropyridine-2-methanol |
58804-10-7 | 98% | 1g |
975.0CNY | 2021-07-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056275-5g |
3,6-Dichloropyridine-2-methanol |
58804-10-7 | 98% | 5g |
3851.0CNY | 2021-07-07 | |
| Apollo Scientific | OR40359-1g |
3,6-Dichloro-2-(hydroxymethyl)pyridine |
58804-10-7 | 98% | 1g |
£65.00 | 2025-02-20 |
3,6-Dichloro-2-(hydroxymethyl)pyridine Suppliers
3,6-Dichloro-2-(hydroxymethyl)pyridine Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 3,6-Dichloro-2-(hydroxymethyl)pyridine
Introduction to 3,6-Dichloro-2-(hydroxymethyl)pyridine (CAS No. 58804-10-7)
3,6-Dichloro-2-(hydroxymethyl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 58804-10-7, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound, characterized by its dichloro and hydroxymethyl substituents on a pyridine backbone, has garnered attention due to its versatile reactivity and potential applications in the synthesis of various bioactive molecules. The structural features of 3,6-Dichloro-2-(hydroxymethyl)pyridine make it a valuable building block for medicinal chemists and researchers exploring novel therapeutic agents.
The compound's molecular structure consists of a pyridine ring substituted at the 3rd and 6th positions with chlorine atoms, and at the 2nd position with a hydroxymethyl group. This arrangement imparts unique electronic and steric properties that influence its chemical behavior. The presence of both electron-withdrawing chloro groups and an electron-donating hydroxymethyl group creates a balance that enhances its utility in synthetic transformations. Such structural motifs are often exploited in drug design to modulate binding affinity and metabolic stability.
In recent years, 3,6-Dichloro-2-(hydroxymethyl)pyridine has been extensively studied for its role in the synthesis of pharmacologically relevant compounds. Researchers have leveraged its reactivity to develop intermediates for kinase inhibitors, antiviral agents, and other therapeutic molecules. The compound's ability to undergo nucleophilic substitution reactions at the chlorine positions allows for facile introduction of diverse functional groups, making it a cornerstone in fragment-based drug discovery initiatives.
One of the most compelling applications of 3,6-Dichloro-2-(hydroxymethyl)pyridine is in the development of small-molecule inhibitors targeting protein-protein interactions. These interactions are critical in numerous biological pathways and are often implicated in diseases such as cancer and inflammation. By serving as a scaffold, this compound enables the construction of molecules that can disrupt aberrant signaling pathways by binding to specific protein targets. Recent advances in computational chemistry have further enhanced the design of derivatives by predicting binding modes and optimizing potency.
The hydroxymethyl group on 3,6-Dichloro-2-(hydroxymethyl)pyridine also plays a pivotal role in medicinal chemistry applications. It can be oxidized to form aldehydes or reduced to form primary alcohols, providing multiple pathways for further functionalization. This flexibility is particularly useful in generating libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying lead candidates for drug development. Additionally, the compound's compatibility with various synthetic methodologies, including cross-coupling reactions and cyclization processes, underscores its importance as a synthetic intermediate.
From a mechanistic standpoint, 3,6-Dichloro-2-(hydroxymethyl)pyridine exhibits interesting reactivity patterns that have been explored in detail by synthetic chemists. The dichloropyridine core can undergo metal-catalyzed coupling reactions with boronic acids or halides, facilitating the construction of more complex heterocyclic frameworks. Furthermore, the hydroxymethyl group can participate in etherification or esterification reactions, expanding its utility in generating diverse chemical entities. These properties make it an indispensable tool in modern organic synthesis.
In industrial settings, 3,6-Dichloro-2-(hydroxymethyl)pyridine is produced through multi-step synthetic routes that often involve chlorination and alkylation processes on pyridine derivatives. The scalability of these processes is crucial for meeting the demands of pharmaceutical manufacturers who rely on high-purity intermediates for large-scale production. Advances in process optimization have enabled more efficient and environmentally friendly synthesis methods, reducing waste generation and improving yield. Such developments align with global trends toward sustainable chemistry practices.
The pharmaceutical industry continues to explore new applications for 3,6-Dichloro-2-(hydroxymethyl)pyridine, driven by its structural versatility and synthetic tractability. Recent studies have highlighted its potential in developing next-generation antiviral drugs targeting emerging pathogens. By modifying its core structure through iterative chemical transformations, researchers aim to create molecules with enhanced efficacy and reduced side effects compared to existing treatments. This underscores the enduring relevance of this compound in addressing unmet medical needs.
Moreover, 3,6-Dichloro-2-(hydroxymethyl)pyridine has found utility beyond traditional pharmaceutical applications. In agrochemical research, derivatives of this compound have been investigated for their herbicidal and fungicidal properties. The ability to fine-tune its structure allows chemists to develop environmentally benign alternatives to conventional crop protection agents while maintaining high efficacy against pests and diseases.
The future prospects for 3,6-Dichloro-2-(hydroxymethyl)pyridine are promising, given its broad utility across multiple disciplines. As computational methods improve and new synthetic techniques emerge, researchers will continue to uncover innovative ways to leverage this intermediate for drug discovery and material science applications. Its role as a key building block ensures that it will remain a cornerstone of organic synthesis well into the future.
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